Cas no 417712-26-6 (methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate)

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 化学的及び物理的性質
名前と識別子
-
- methyl (3-formyl-4-hydroxy)cinnamate
- methyl E-3-(4-hydroxy-3-formylphenyl)acrylate
- methyl psilalate
- (E)-Methyl 3-(3-formyl-4-hydroxyphenyl)acrylate
- F82984
- BS-40475
- MFCD22575202
- AKOS005264609
- methyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate
- CS-0200423
- 417712-26-6
- Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate
- METHYL (2E)-3-(3-FORMYL-4-HYDROXYPHENYL)PROP-2-ENOATE
- (E)-Methyl3-(3-formyl-4-hydroxyphenyl)acrylate
- Methyl (E)-3-(3-formyl-4-hydroxyphenyl)-2-propenoate
- methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate
-
- MDL: MFCD22575202
- インチ: InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3/b5-3+
- InChIKey: YZCNMNIEOSATKG-HWKANZROSA-N
- ほほえんだ: COC(=O)/C=C/C1=CC(=C(C=C1)O)C=O
計算された属性
- せいみつぶんしりょう: 206.05790880g/mol
- どういたいしつりょう: 206.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 63.6Ų
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M357828-50mg |
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate |
417712-26-6 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | M357828-10mg |
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate |
417712-26-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1259352-5g |
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate |
417712-26-6 | 98% | 5g |
$435 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1271093-100mg |
Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate |
417712-26-6 | 98% | 100mg |
¥240.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1271093-250mg |
Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate |
417712-26-6 | 98% | 250mg |
¥378.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1271093-10g |
Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate |
417712-26-6 | 98% | 10g |
¥7080.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1271093-25g |
Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate |
417712-26-6 | 98% | 25g |
¥11896.00 | 2024-05-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU833-100mg |
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |
417712-26-6 | 95% | 100mg |
¥178.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU833-5g |
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |
417712-26-6 | 95% | 5g |
¥2726.0 | 2024-04-19 | |
A2B Chem LLC | AI89662-10g |
(E)-Methyl 3-(3-formyl-4-hydroxyphenyl)acrylate |
417712-26-6 | 97% | 10g |
$797.00 | 2024-04-20 |
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 関連文献
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylateに関する追加情報
Research Briefing on Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate (CAS: 417712-26-6) in Chemical Biology and Pharmaceutical Applications
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate (CAS: 417712-26-6) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its α,β-unsaturated ester moiety and formylphenol group, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in modulating enzymatic activity, serving as a precursor for drug development, and its potential therapeutic properties. This research briefing aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and emerging applications.
Recent investigations into methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate have focused on its reactivity and utility in organic synthesis. The presence of both an aldehyde and a hydroxyl group on the aromatic ring, coupled with the conjugated double bond in the acrylate moiety, makes this compound a valuable building block for constructing complex molecular architectures. Researchers have employed it in multicomponent reactions, such as the Knoevenagel condensation and Michael addition, to generate libraries of derivatives with potential pharmacological activities. Computational studies have also been conducted to predict its binding affinities with various biological targets, suggesting its potential as a lead compound in drug discovery.
In the context of biological activity, methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate has demonstrated promising results in preliminary assays. Studies have reported its inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, its antioxidant properties have been evaluated using in vitro models, where it exhibited significant radical scavenging activity. These findings suggest its potential as a therapeutic agent for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular conditions. However, further in vivo studies are required to validate these effects and assess its pharmacokinetic profile.
The compound's role in medicinal chemistry has also been explored, particularly in the design of hybrid molecules. By conjugating methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate with other pharmacophores, researchers have developed novel compounds with enhanced bioactivity. For instance, recent publications describe its incorporation into chalcone and coumarin derivatives, which have shown improved anticancer and antimicrobial properties. These hybrid molecules leverage the compound's unique structural features to interact with multiple biological targets, offering a multi-targeted approach to therapy. Such strategies are increasingly relevant in the era of precision medicine, where polypharmacology is gaining traction.
Despite its potential, challenges remain in the practical application of methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate. Issues such as solubility, stability, and metabolic clearance need to be addressed to translate its in vitro activity into clinically viable therapeutics. Recent advancements in formulation science, including the use of nanoparticles and prodrug strategies, may offer solutions to these limitations. Moreover, the compound's safety profile and potential toxicity must be thoroughly evaluated in preclinical models before advancing to human trials. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles.
In conclusion, methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate (CAS: 417712-26-6) represents a promising scaffold in chemical biology and pharmaceutical research. Its multifaceted reactivity, combined with its demonstrated biological activities, positions it as a valuable tool for drug discovery and development. Ongoing research is expected to further elucidate its mechanisms of action and expand its therapeutic applications. As the field progresses, this compound may serve as a cornerstone for the design of next-generation therapeutics targeting complex diseases.
417712-26-6 (methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate) 関連製品
- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)
- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)
- 17979-81-6(Borate(1-),triethylhydro-, sodium (1:1), (T-4)-)
- 70713-45-0(Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)
- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)
- 1351800-23-1((4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone)
- 1804127-06-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-cyanobenzoate)
- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)
- 1806458-98-9(3-(3-Methyl-4-(trifluoromethoxy)phenyl)propanenitrile)
- 2548988-50-5(N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
